N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
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Overview
Description
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DNMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DNMDP is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific studies.
Mechanism of Action
The mechanism of action of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide involves the inhibition of enzymes involved in cancer cell proliferation, such as DNA topoisomerase II and histone deacetylase. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also induces apoptosis in cancer cells by activating the caspase pathway, a process that leads to programmed cell death. Furthermore, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also has low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one limitation of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, including the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide and its potential side effects. Additionally, the development of more efficient synthesis methods for N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide may lead to its wider application in medical research.
Conclusion
In conclusion, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound that has shown promising results in scientific studies, particularly in the field of cancer treatment. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. Although N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has some limitations, it has potential applications in medical research, and further studies are needed to investigate its full potential.
Synthesis Methods
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using various methods, including the reaction of 3-aminopropanoic acid with prop-2-enoyl chloride, followed by the reaction of the resulting compound with 1,4-dioxaspiro[4.4]nonane-3-methanol. Another method involves the reaction of 3-aminopropanoic acid with 1,4-dioxaspiro[4.4]nonane-3-methanol, followed by the reaction of the resulting compound with prop-2-enoyl chloride. Both methods have been used to synthesize N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide with high yields and purity.
Scientific Research Applications
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cancer cell proliferation. Furthermore, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-12(17)15-8-5-13(18)16-9-11-10-19-14(20-11)6-3-4-7-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKGZLUXABBIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1COC2(O1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
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